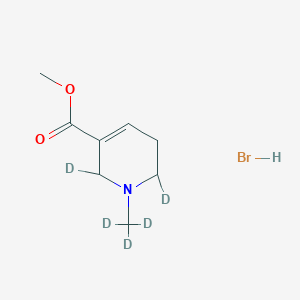![molecular formula C9H8N2O2S B019130 2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid CAS No. 110857-77-7](/img/structure/B19130.png)
2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a sulfanylidene group at the 5-position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[1,2-a]pyridine core with the sulfanylidene and acetic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming a thiol derivative.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Scientific Research Applications
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials or sensors.
Mechanism of Action
The mechanism of action of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the sulfanylidene and acetic acid functionalities.
Imidazo[4,5-b]pyridine: A structural isomer with different positioning of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: Another isomer with a different arrangement of the nitrogen atoms.
Uniqueness
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is unique due to the presence of both the sulfanylidene and acetic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other imidazo[1,2-a]pyridine derivatives, making it a valuable compound for further research and development.
Properties
CAS No. |
110857-77-7 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(5-sulfanylideneimidazo[1,2-a]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)6-10-4-5-11-7(10)2-1-3-8(11)14/h1-5H,6H2,(H,12,13) |
InChI Key |
ACVXDSMBWKICDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
Canonical SMILES |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
Synonyms |
Imidazo[1,2-a]pyridine-1(5H)-acetic acid, 5-thioxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


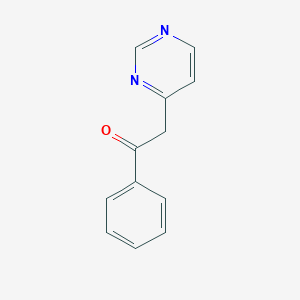
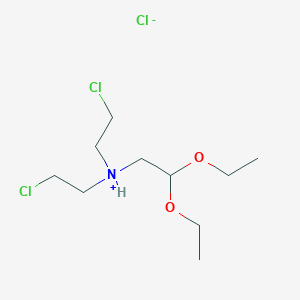
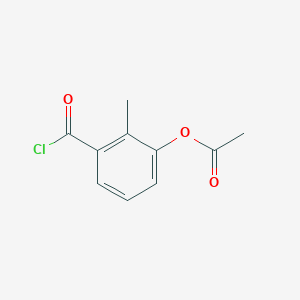
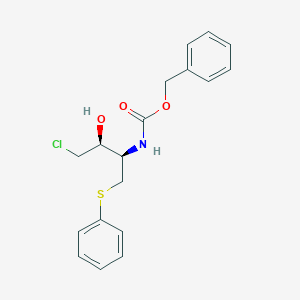
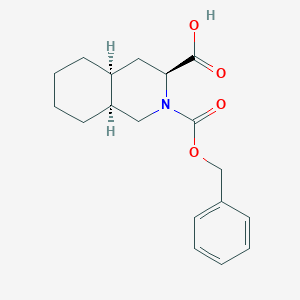
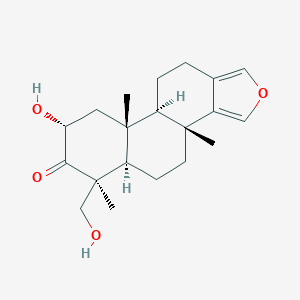
![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)

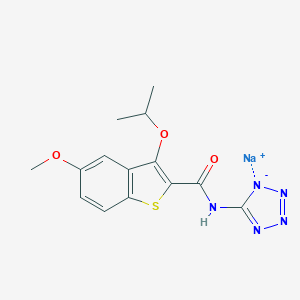

![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)

